molecular formula C22H20N6O2 B2440876 5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921829-76-7

5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2440876
CAS No.: 921829-76-7
M. Wt: 400.442
InChI Key: ISMLGMFXCUZPPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C22H20N6O2 and its molecular weight is 400.442. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thereby disrupting the normal progression of the cell cycle . This results in the inhibition of cell proliferation, particularly in cancer cells . The compound’s interaction with CDK2 involves essential hydrogen bonding with Leu83, which is confirmed by molecular docking simulation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is responsible for phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts these phosphorylation events, leading to alterations in cell cycle progression and induction of apoptosis within cells .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These studies help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The compound’s action results in significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .

Properties

IUPAC Name

1-methyl-8-(4-methylphenyl)-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-14-8-10-16(11-9-14)18-24-25-21-27(13-12-15-6-4-3-5-7-15)17-19(29)23-22(30)26(2)20(17)28(18)21/h3-11H,12-13H2,1-2H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMLGMFXCUZPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CCC5=CC=CC=C5)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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